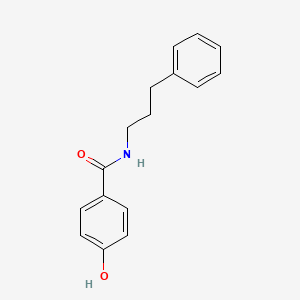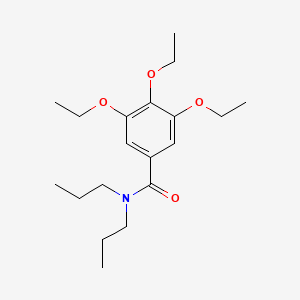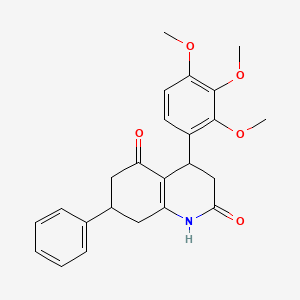
4-hydroxy-N-(3-phenylpropyl)benzamide
Descripción general
Descripción
4-hydroxy-N-(3-phenylpropyl)benzamide, also known as HPPB, is a synthetic compound that has been studied for its potential applications in scientific research. HPPB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization of Polymers
- Synthesis in Polymer Chemistry : Summers and Quirk (1998) demonstrated the synthesis of ω-amidopolystyrene, achieved by reacting poly(styryl)lithium with N,N-diisopropyl-4-(1-phenylethenyl)benzamide. This process resulted in aromatic carboxyl chain-end functionalized polystyrene, highlighting the role of benzamide derivatives in polymer chemistry (Summers & Quirk, 1998).
Biological Activity and Antimicrobial Properties
- Histone Deacetylase Inhibition : Jiao et al. (2009) synthesized N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, showing inhibitory activity against histone deacetylases. These compounds, particularly the thiophene substituted derivative, demonstrated significant antiproliferative activity against human cancer cell lines, suggesting potential applications in cancer therapy (Jiao et al., 2009).
- Antioxidant Potential and Electrochemical Properties : Jovanović et al. (2020) explored the electrochemical oxidation of amino-substituted benzamide derivatives, acknowledging their antioxidant properties through scavenging free radicals. The study underscores the importance of understanding electrochemical mechanisms in evaluating the antioxidant activity of benzamide derivatives (Jovanović et al., 2020).
- Antimicrobial and Anticancer Evaluation : Rizk, Emara, and Mahmoud (2021) synthesized metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide, demonstrating significant toxicity against human colon carcinoma cells. This research suggests the potential of benzamide derivatives in developing anticancer agents (Rizk, Emara, & Mahmoud, 2021).
Miscellaneous Applications
- Synthesis of Antimicrobial Agents : Bikobo et al. (2017) synthesized benzamide ethers, showing pronounced antimicrobial activity, particularly against Gram-positive strains. This highlights the potential of benzamide derivatives in the development of new antimicrobial agents (Bikobo et al., 2017).
- Structure and Antioxidant Activity Analysis : Demir et al. (2015) conducted a study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, analyzing its molecular structure and antioxidant activity. This research contributes to understanding the structural and functional properties of benzamide derivatives (Demir et al., 2015).
Propiedades
IUPAC Name |
4-hydroxy-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-10-8-14(9-11-15)16(19)17-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,18H,4,7,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPIFDHSIMCCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5589239.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)
![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)
![2-({[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}amino)ethyl phenylcarbamate](/img/structure/B5589278.png)
![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)


![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)
![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)
![7-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5589321.png)